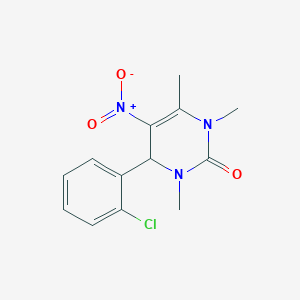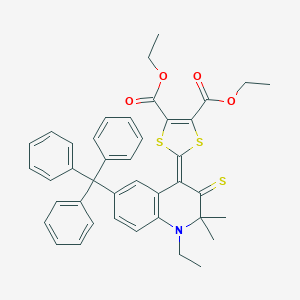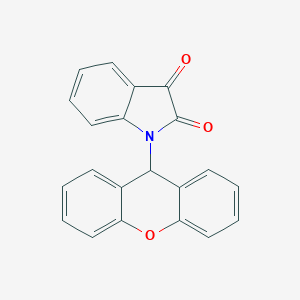
4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a chloro-phenyl group, three methyl groups, and a nitro group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by nitration and cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle large volumes of reactants and products. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to a variety of functionalized pyrimidine compounds.
Scientific Research Applications
4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-phenyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-phenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-thione
- 4-(2-Chloro-phenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 4-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-11(17(19)20)12(16(3)13(18)15(8)2)9-6-4-5-7-10(9)14/h4-7,12H,1-3H3 |
InChI Key |
ICFPKJGDZMNMOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![TETRAETHYL 6'-(4-FLUOROBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B413314.png)

![dimethyl 2-(3-[(4-methoxyphenyl)imino]-2,2,6-trimethyl-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B413316.png)
![2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B413319.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-bromo-2-cyanophenoxy)acetohydrazide](/img/structure/B413322.png)
![Ethyl 2-{[cyclohexyl(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413323.png)
![(5E)-2-(2-chloroanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413324.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B413327.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B413328.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B413330.png)
![5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B413331.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide](/img/structure/B413337.png)
